molecular formula C5H2N2OS2 B12908190 [1,3]Dithiolo[4,5-b]pyrazin-2-one CAS No. 4428-04-0

[1,3]Dithiolo[4,5-b]pyrazin-2-one

Katalognummer: B12908190
CAS-Nummer: 4428-04-0
Molekulargewicht: 170.2 g/mol
InChI-Schlüssel: DQCZRPBDNDDYFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dithiolo[4,5-b]pyrazin-2-one typically involves the reaction of di-(sodiomercapto)methyleneamalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction pathways as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: [1,3]Dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1,3]Dithiolo[4,5-b]pyrazin-2-one is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .

Industry: Industrially, the compound is used in the formulation of fungicidal paints and coatings . Its ability to inhibit the growth of fungi and algae makes it valuable for protecting surfaces in marine and humid environments.

Wirkmechanismus

The mechanism of action of [1,3]Dithiolo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction disrupts essential biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [1,3]Dithiolo[4,5-b]pyrazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other heterocyclic compounds.

Eigenschaften

CAS-Nummer

4428-04-0

Molekularformel

C5H2N2OS2

Molekulargewicht

170.2 g/mol

IUPAC-Name

[1,3]dithiolo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2N2OS2/c8-5-9-3-4(10-5)7-2-1-6-3/h1-2H

InChI-Schlüssel

DQCZRPBDNDDYFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)SC(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.